4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
CAS No.: 2548977-00-8
Cat. No.: VC11825395
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548977-00-8 |
|---|---|
| Molecular Formula | C16H18N4 |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 4-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile |
| Standard InChI | InChI=1S/C16H18N4/c1-13-7-18-20(8-13)12-16-10-19(11-16)9-15-4-2-14(6-17)3-5-15/h2-5,7-8,16H,9-12H2,1H3 |
| Standard InChI Key | AWJVPNWSUOGJPO-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)C#N |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)C#N |
Introduction
4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound featuring a benzonitrile core linked to an azetidine ring, which is further substituted with a 4-methyl-1H-pyrazole group. This compound's unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Chemical Reactivity
The synthesis of 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multi-step reactions starting from readily available precursors. The compound's reactivity can be explored through reactions typical of nitriles, azetidines, and pyrazoles.
Biological Activities and Potential Applications
Compounds similar to 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile have been studied for their potential as inhibitors of protein kinases, which are crucial in cellular signaling pathways. This makes them candidates for therapeutic applications in treating diseases such as cancer and autoimmune disorders.
| Compound | Biological Activity |
|---|---|
| 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile | Potential protein kinase inhibitor |
| Related Pyrazole Derivatives | Antimicrobial, anti-inflammatory, anticancer properties |
Comparison with Similar Compounds
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4-(4-methyl-1H-pyrazol-1-yl)benzonitrile: This compound lacks the azetidine moiety present in 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile. It has a molecular weight of 183.21 g/mol and is simpler in structure .
-
3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile: This compound includes a fluoro substituent, enhancing its lipophilicity and potentially affecting its biological activity.
| Compound | Molecular Weight | Key Features |
|---|---|---|
| 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile | 183.21 g/mol | No azetidine ring |
| 3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile | Approximately 273.31 g/mol | Fluoro substituent |
| 4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile | 266.34 g/mol | Azetidine and pyrazole moieties |
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